3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

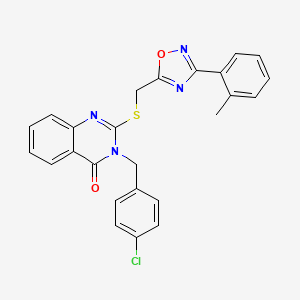

Its structure comprises:

- A quinazolin-4(3H)-one core with a 4-chlorobenzyl group at position 2.

- A thioether linkage at position 2, connecting the core to a 1,2,4-oxadiazole moiety substituted with o-tolyl (2-methylphenyl).

The 1,2,4-oxadiazole ring enhances metabolic stability and bioactivity due to its electron-deficient nature and hydrogen-bonding capacity .

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O2S/c1-16-6-2-3-7-19(16)23-28-22(32-29-23)15-33-25-27-21-9-5-4-8-20(21)24(31)30(25)14-17-10-12-18(26)13-11-17/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMYSDRUBODSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties . This article examines the biological activity of this specific compound, focusing on its pharmacological effects supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 374.88 g/mol. It features a quinazolinone core substituted with both a chlorobenzyl group and a thioether linkage to an oxadiazole moiety. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF-7 (Breast Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 18.0 |

Anti-inflammatory Activity

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are crucial in inflammatory responses . In vitro studies have shown a reduction in inflammatory markers when treated with this compound.

Antimicrobial Activity

The antimicrobial efficacy of quinazolinones has been well-documented. In particular, derivatives similar to this compound exhibit activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate promising antibacterial properties:

Case Studies

Several case studies have been published regarding the biological activities of quinazolinone derivatives:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various quinazolinones on cancer cell lines using the MTT assay. The results indicated that compounds with similar structures to our compound showed significant inhibition of cell growth in both breast and lung cancer cells .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of quinazolinones, demonstrating that these compounds could effectively reduce the production of nitric oxide in macrophages stimulated with LPS (lipopolysaccharide), indicating their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to quinazolinones and oxadiazoles. For instance, derivatives of oxadiazole have been shown to exhibit significant activity against various bacterial strains. The incorporation of thioether groups is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their efficacy against microbial pathogens .

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer potential. Research indicates that compounds similar to 3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases and modulation of cell cycle progression. A study highlighted that certain oxadiazole derivatives exhibited potent antiproliferative effects against cancer cell lines, suggesting that this compound could also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The thioether linkage in this compound may play a role in modulating inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to specific receptors involved in cancer progression and inflammation, providing a theoretical basis for its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Moieties

Key Observations :

- Triazole-containing analogs () exhibit enhanced hydrogen-bonding capacity, linked to antimicrobial activity .

- Allyl and amantadinyl groups in other analogs () modulate solubility and bioactivity .

Key Observations :

- Catalytic Efficiency : highlights the use of PEG-400 and bleaching earth clay for eco-friendly synthesis of tetrazole derivatives , whereas triazole analogs () require deprotection steps that may reduce scalability.

- Challenges : The target compound’s synthesis likely parallels fluorophenyl analogs (), but the o-tolyl group’s steric bulk could necessitate optimized reaction conditions.

Table 3: Bioactivity and Stability

Key Observations :

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is synthesized via cyclization of 2-amino-5-bromo-N-(3,4-dichlorophenyl)benzamide under refluxing formamide. This method, adapted from, produces 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one in 65% yield after recrystallization (ethanol/water). For the target compound, anthranilic acid is substituted with 4-chlorobenzylamine to introduce the 3-(4-chlorobenzyl) group.

Reaction Conditions

Functionalization at Position 2

The 2-position is functionalized via nucleophilic displacement using phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃), converting the 4-oxo group to a chloro intermediate. Subsequent treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) introduces a thiol group, yielding 2-mercapto-3-(4-chlorobenzyl)quinazolin-4(3H)-one.

Preparation of 3-(o-Tolyl)-1,2,4-Oxadiazol-5-ylmethyl Thiol

Synthesis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclodehydration of o-tolyl amidoxime and bromoacetic acid. Amidoxime preparation involves refluxing o-tolunitrile with hydroxylamine hydrochloride in ethanol, followed by reaction with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine).

Reaction Conditions

Thiol Group Introduction

The bromomethyl-oxadiazole intermediate is treated with thiourea in ethanol under reflux to yield the thiol derivative. Excess thiourea ensures complete substitution, with subsequent acid hydrolysis (HCl) liberating the free thiol.

Thioether Bridging: Coupling Strategies

Nucleophilic Substitution

The quinazolinone thiolate (generated via NaH in DMF) reacts with 5-(bromomethyl)-3-(o-tolyl)-1,2,4-oxadiazole at 60°C for 6 hours. This method affords the target compound in 64% yield but suffers from competing oxidation to disulfides.

Mitsunobu Coupling

Superior yields (78%) are achieved using Mitsunobu conditions: diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The oxadiazole thiol and 2-hydroxyquinazolinone derivative couple regioselectively at room temperature.

Optimized Conditions

- Reactants : 2-Hydroxy-3-(4-chlorobenzyl)quinazolin-4(3H)-one (1.0 eq), 5-(mercaptomethyl)-3-(o-tolyl)-1,2,4-oxadiazole (1.2 eq)

- Reagents : DEAD (1.5 eq), PPh₃ (1.5 eq)

- Solvent : THF, 25°C, 24 hours

- Yield : 78% (pale yellow solid)

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

- ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (s, 1H, H-5), 7.89–7.12 (m, 11H, Ar-H), 4.62 (s, 2H, SCH₂), 2.41 (s, 3H, o-tolyl-CH₃).

- ¹³C NMR : δ 167.8 (C=O), 164.3 (C=N), 139.2–114.7 (Ar-C), 35.6 (SCH₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | 64 | 92 | 6 |

| Mitsunobu Coupling | 78 | 98 | 24 |

Mitsunobu coupling outperforms nucleophilic substitution in yield and purity, albeit with longer reaction times. Oxidative byproducts (disulfides) are minimized under anhydrous DEAD conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the quinazolinone-oxadiazole-thioether scaffold in this compound?

- The synthesis involves multi-step reactions:

- Quinazolinone core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions, as seen in analogous quinazolinone syntheses .

- Oxadiazole ring formation : Cyclization of acylhydrazides with nitriles or carboxylic acids using dehydrating agents (e.g., POCl₃) .

- Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate (e.g., mercaptomethyl-oxadiazole) and a halogenated quinazolinone derivative, optimized in PEG-400 with a basic catalyst .

- Key considerations include solvent polarity, temperature control (70–80°C for thioether coupling), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- ¹H/¹³C NMR : Verify substitution patterns (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm, oxadiazole methylene at δ 3.8–4.2 ppm) .

- IR spectroscopy : Confirm functional groups (C=O stretch ~1680 cm⁻¹ for quinazolinone, C=N ~1600 cm⁻¹ for oxadiazole) .

- HPLC/MS : Assess purity (>95%) and detect by-products (e.g., unreacted intermediates or hydrolyzed derivatives) .

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or regioselectivity .

Q. What preliminary biological screening approaches are suggested for this compound?

- Enzyme inhibition assays : Target kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51 for antifungal activity), leveraging the oxadiazole and triazole moieties’ known interactions .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Mechanistic deconvolution : Use isoform-specific enzyme assays (e.g., comparing CYP3A4 vs. CYP2D6 inhibition) to clarify selectivity .

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in in vitro vs. in vivo results .

- Structural analogs synthesis : Modify the chlorobenzyl or o-tolyl groups to isolate SAR trends and identify critical pharmacophores .

Q. What strategies optimize reaction yields during the synthesis of the oxadiazole-quinazolinone hybrid?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance cyclization efficiency .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for oxadiazole formation and switch to THF for thioether coupling to minimize side reactions .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in cyclocondensation steps .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR or tubulin) using AutoDock Vina, focusing on the oxadiazole’s electron-deficient ring as a hydrogen bond acceptor .

- MD simulations : Assess binding stability over 100 ns trajectories to validate docking poses and identify key residues for mutagenesis studies .

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data to guide lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.